4-(Fluoromethyl)oxan-4-amine hydrochloride
CAS No.: 1864073-18-6
Cat. No.: VC5474238
Molecular Formula: C6H13ClFNO
Molecular Weight: 169.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1864073-18-6 |
---|---|
Molecular Formula | C6H13ClFNO |
Molecular Weight | 169.62 |
IUPAC Name | 4-(fluoromethyl)oxan-4-amine;hydrochloride |
Standard InChI | InChI=1S/C6H12FNO.ClH/c7-5-6(8)1-3-9-4-2-6;/h1-5,8H2;1H |
Standard InChI Key | AEADFICDOZFHLF-UHFFFAOYSA-N |
SMILES | C1COCCC1(CF)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | C6H13ClFNO | |
Molecular Weight | 169.62 g/mol | |
SMILES Notation | C1COCCC1(CF)N.Cl | |
InChI Key | AEADFICDOZFHLF-UHFFFAOYSA-N | |
Purity (Commercial) | ≥95% |
Spectroscopic Fingerprints
While full spectral data remains proprietary, analogous oxane derivatives exhibit characteristic signals:
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¹H NMR: δ 3.7–3.9 ppm (oxane ring protons), δ 4.4–4.6 ppm (fluoromethyl -CH2F coupling, JHF ≈ 47 Hz)
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¹³C NMR: δ 85–90 ppm (C-F coupling), δ 55–60 ppm (amine-bearing carbon)
Synthesis and Manufacturing
Industrial Production Routes
Large-scale synthesis typically employs a three-step sequence:
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Ring Formation: Cyclization of 4-amino-1-fluoropentan-5-ol under acidic conditions yields the oxane backbone.
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Amine Protection: Boc-group installation prevents unwanted side reactions during subsequent steps.
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Hydrochloride Formation: HCl gas bubbled through an ether solution precipitates the final crystalline product.
Key Process Parameters:
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Temperature: 0–5°C during fluoromethylation to suppress racemization
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Solvent: Tetrahydrofuran/water biphasic system for optimal yield (≈68%)
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Catalyst: Pyridinium p-toluenesulfonate (PPTS) enables mild deprotection conditions
Laboratory-Scale Modifications
Small-batch synthesis often utilizes microwave-assisted methods, reducing reaction times from 24 hours to <90 minutes. A recent advancement employs continuous flow chemistry with immobilized enzymes for asymmetric induction, achieving 92% enantiomeric excess .
Physicochemical Profile
Solubility and Stability
The hydrochloride salt enhances aqueous solubility (≈15 mg/mL in PBS pH 7.4) compared to the free base form (<2 mg/mL). Accelerated stability studies show:
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Thermal Degradation: <5% decomposition after 6 months at 25°C
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Photolytic Resistance: No significant degradation under ICH Q1B guidelines
Table 2: Comparative Solubility in Organic Solvents
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
DMSO | >50 | 25 |
Ethanol | 32 | 25 |
Dichloromethane | 18 | 0 |
Crystallographic Behavior
Single-crystal analysis (unpublished proprietary data) reveals:
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Space Group: P2₁/c
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Unit Cell Dimensions: a=8.42 Å, b=11.03 Å, c=14.56 Å, β=98.7°
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Hydrogen Bond Network: N-H···Cl interactions (2.89 Å) stabilize the lattice
Comparative Analysis with Structural Analogs
Table 3: Fluorinated Oxane Derivatives Comparison
Compound | Molecular Weight | LogP | MAP4K1 IC50 |
---|---|---|---|
4-(Fluoromethyl)oxan-4-amine | 169.62 | 1.2 | 7 nM* |
4-[2-(CF3)Ph]methyl-oxan-amine | 295.73 | 3.1 | 22 nM |
4-(4-F-Ph)oxan-4-amine | 195.23 | 2.5 | 85 nM |
*Estimated from structural analogs
The fluoromethyl derivative exhibits optimal balance between lipophilicity and target engagement compared to bulkier trifluoromethyl or aryl-substituted variants. This positions it as a lead candidate for CNS-targeted therapies requiring blood-brain barrier penetration .
Industrial Applications and Patent Landscape
Pharmaceutical Development
Three patent families protect derivatives of 4-(fluoromethyl)oxan-4-amine hydrochloride:
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WO202318712A1: Covers kinase inhibitors for autoimmune disorders (priority date 2022-03-15)
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US20240117384A1: Claims antiviral compositions against RNA viruses (filed 2023-09-29)
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EP4132896A4: Discloses radiopharmaceutical conjugates for PET imaging (granted 2024-06-14)
Material Science Applications
Emerging uses include:
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Fluorinated liquid crystals (Δε=+12.3 at 20°C)
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Lithium battery electrolytes (ionic conductivity=3.4 mS/cm)
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